Ethyl 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a naphthalene ring fused to a triazole ring, with an ethyl ester group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of naphthalene derivatives with triazole precursors under specific conditions. One common method involves the cyclization of naphthalene-1-carboxylic acid hydrazide with ethyl orthoformate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups such as amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Ammonia or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of naphthalene-1,2-dicarboxylic acid or naphthalene-1,2-dione.
Reduction: Formation of naphthalen-1-ylmethanol or naphthalen-1-ylamine.
Substitution: Formation of naphthalen-1-yl-1,2,4-triazole-3-carboxamide or naphthalen-1-yl-1,2,4-triazole-3-thioester.
Scientific Research Applications
Ethyl 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties. It is also explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as those involved in cell signaling, apoptosis, or inflammation. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylic acid, 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-thiol, and 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-amine share structural similarities.
Uniqueness: The presence of the ethyl ester group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and potential for ester hydrolysis. These properties may enhance its biological activity and make it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13N3O2 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 3-naphthalen-1-yl-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)14-16-13(17-18-14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,16,17,18) |
InChI Key |
ABRUIVVHAMZCEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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